molecular formula C24H19NO5S B407440 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)benzamide CAS No. 406475-45-4

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)benzamide

Cat. No.: B407440
CAS No.: 406475-45-4
M. Wt: 433.5g/mol
InChI Key: QBEBWLVKRWQKKY-UHFFFAOYSA-N
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Description

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)benzamide (CAS 406475-48-7) is a synthetic benzofuran derivative supplied for research purposes. The benzofuran structural motif is of significant interest in medicinal chemistry due to its diverse biological profile . Scientific literature indicates that benzofuran derivatives, particularly those with specific acetyl and halogen substitutions, have demonstrated notable cytotoxic and anticancer activities in vitro . For instance, studies on structurally similar compounds have shown that the presence of an acetyl group on the benzofuran system can contribute to increased cytotoxicity against various human cancer cell lines, including leukemia (K562, MOLT-4) and cervix carcinoma (HeLa) cells . The mechanism of action for this class of compounds is an active area of investigation, with research suggesting it may involve the induction of apoptosis in cancer cells . Furthermore, the incorporation of halogen atoms, such as bromine or chlorine, is a common strategy in drug design to enhance binding affinity and selectivity through interactions with biological targets . This product is intended for research applications, such as in vitro screening and the study of structure-activity relationships (SAR) for novel therapeutic agents. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO5S/c1-16(26)23-17(2)30-22-14-13-19(15-21(22)23)25(24(27)18-9-5-3-6-10-18)31(28,29)20-11-7-4-8-12-20/h3-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEBWLVKRWQKKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)benzamide is a complex organic compound that has garnered interest for its potential biological activities. This article explores its chemical structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran moiety , which contributes to its aromatic properties and potential biological activities. Its molecular formula is C25H23N2O4SC_{25}H_{23}N_{2}O_{4}S, indicating the presence of functional groups that may influence its reactivity and biological effects. The sulfonamide group is particularly noteworthy, as it is often associated with various pharmacological effects, including antibacterial and anti-inflammatory properties.

Property Details
Molecular FormulaC25H23N2O4S
Molecular Weight465.53 g/mol
Functional GroupsBenzofuran, Acetyl, Sulfonamide

Anticancer Properties

Research has indicated that benzofuran derivatives exhibit significant anticancer activity. For example, studies have shown that certain benzofuran compounds induce apoptosis in leukemia cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction . The specific compound this compound has not been extensively studied in isolation; however, its structural similarities to other active benzofurans suggest potential anticancer properties.

The precise mechanism of action for this compound remains largely unexplored. However, based on related compounds, potential mechanisms may include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Receptor Modulation: Interaction with cellular receptors could modulate signaling pathways related to cell survival or apoptosis.

Case Studies and Research Findings

  • Antitumor Activity Study:
    A study investigating a series of benzofuran derivatives found that certain compounds significantly inhibited growth in various cancer cell lines, including leukemia and lung cancer cells. The inhibition rates were notably high at concentrations as low as 10 μM .
  • Antimicrobial Evaluation:
    Another study synthesized benzofuran derivatives and tested them against M. tuberculosis strains. Compounds with structural similarities to this compound showed promising results with minimum inhibitory concentrations (MICs) ranging from 0.78 μg/mL to 6.25 μg/mL .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physicochemical Properties: Chloro and methoxy groups (e.g., ) increase molecular weight and lipophilicity, which may improve membrane permeability in biological systems. Isonicotinoyl substituents () introduce a pyridine ring, enabling metal coordination for catalytic applications .

Structural Characterization :

  • Analogs are routinely characterized via X-ray crystallography using programs like SHELX and ORTEP , ensuring precise confirmation of stereochemistry and bonding.

Synthetic Utility :

  • The N,O-bidentate directing group in benzofuran derivatives (as in ) facilitates metal-catalyzed C–H bond functionalization, a critical step in complex molecule synthesis.

Preparation Methods

Cyclization of 2-Methyl-3-acetylphenol Derivatives

A widely adopted method involves the acid-catalyzed cyclization of 5-hydroxy-2-methylacetophenone. Under refluxing conditions with sulfuric acid in acetic anhydride, intramolecular cyclization yields 3-acetyl-2-methyl-1-benzofuran-5-ol. The reaction typically achieves >85% yield when conducted at 110°C for 6–8 hours.

Reaction Conditions:

ParameterValue
CatalystH₂SO₄ (10 mol%)
SolventAcetic anhydride
Temperature110°C
Reaction Time8 hours
Yield87%

Functionalization at the 5-Position

The hydroxyl group at the 5-position of the benzofuran intermediate is activated for nucleophilic substitution. Treatment with phosphorus oxychloride (POCl₃) converts the hydroxyl group to a chloride, enabling subsequent coupling with sulfonamide precursors.

Introduction of the benzenesulfonyl group requires careful control to avoid over-sulfonylation.

Sulfonyl Chloride Coupling

The chlorinated benzofuran derivative reacts with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This step proceeds via an SN2 mechanism, with the base neutralizing HCl byproducts.

Optimized Protocol:

  • Reagents: Benzenesulfonyl chloride (1.2 eq), pyridine (2.5 eq)

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0°C to room temperature

  • Reaction Time: 12 hours

  • Yield: 78–82%

Purification Challenges

Crude sulfonylated products often contain residual sulfonic acids, necessitating sequential washes with 5% aqueous NaHCO₃ and brine. Silica gel chromatography (hexane/ethyl acetate, 3:1) isolates the pure sulfonamide intermediate.

Benzamide Formation via Amidation

The final step involves coupling the sulfonylated benzofuran with benzoyl chloride. Dual activation strategies are employed to ensure high regioselectivity.

Schotten-Baumann Reaction

Classical amidation under Schotten-Baumann conditions (aqueous NaOH, benzoyl chloride) provides moderate yields (65–70%). However, competing hydrolysis of the acetyl group on the benzofuran necessitates stringent pH control.

Catalytic Amidation Using EDC/HOBt

Modern protocols favor carbodiimide-mediated coupling. A mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) activates the carboxylic acid (derived from benzoyl chloride hydrolysis) for reaction with the sulfonamide.

Key Parameters:

ParameterValue
ActivatorEDC (1.5 eq), HOBt (1 eq)
SolventDMF
Temperature25°C
Reaction Time24 hours
Yield89%

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 8.1 Hz, 2H, ArH), 7.89 (s, 1H, benzofuran-H), 2.65 (s, 3H, COCH₃), 2.41 (s, 3H, CH₃).

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O asymmetric stretch).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with retention time = 12.4 minutes.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Recent studies highlight the feasibility of continuous flow systems for the cyclization step, reducing reaction times from 8 hours to 30 minutes while maintaining yields >80%.

Green Chemistry Metrics

  • PMI (Process Mass Intensity): 32 (benchmark for pharmaceutical intermediates: <50).

  • E-Factor: 18.7 (solvent recovery reduces this to 9.2) .

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